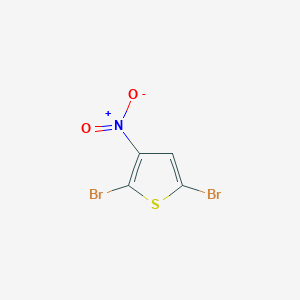

2,5-Dibromo-3-nitrothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2S/c5-3-1-2(7(8)9)4(6)10-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJLCFYMHSSKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406966 | |

| Record name | 2,5-dibromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-51-2 | |

| Record name | 2,5-dibromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,5-Dibromo-3-nitrothiophene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2,5-Dibromo-3-nitrothiophene is a valuable heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—possessing two bromine atoms and a nitro group on a thiophene core—offers multiple reaction sites for further chemical elaboration, such as cross-coupling, reduction, and nucleophilic substitution. This guide provides an in-depth examination of its synthesis from 2,5-dibromothiophene, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations inherent to aromatic nitration.

The conversion hinges on the electrophilic aromatic substitution (EAS) mechanism, a cornerstone of aromatic chemistry. Thiophene, being an electron-rich aromatic system, is highly susceptible to electrophilic attack. However, the presence of two deactivating bromine atoms on the starting material, 2,5-dibromothiophene, modulates this reactivity and directs the incoming electrophile to the available C3 or C4 positions. This guide will elucidate the causal factors behind each experimental step, empowering researchers to not only replicate the synthesis but also to adapt it based on a solid mechanistic understanding.

The Chemistry of Nitration: Mechanism and Rationale

The nitration of 2,5-dibromothiophene is a classic example of electrophilic aromatic substitution. The reaction proceeds through a well-established, multi-step mechanism.

Generation of the Electrophile: The Nitronium Ion

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ from the interaction of concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid.

-

Protonation of Nitric Acid: Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid.

-

Loss of Water: The protonated nitric acid readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.

This acid-base equilibrium is fundamental to the success of the reaction; the sulfuric acid acts as both a catalyst and a dehydrating agent, driving the formation of the essential nitronium ion.

Electrophilic Attack and the Sigma Complex

The electron-rich π-system of the 2,5-dibromothiophene ring attacks the nitronium ion. This is the rate-determining step of the reaction.

-

Regioselectivity: The bromine atoms at the C2 and C5 positions are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing due to resonance. In this substrate, the only available positions are C3 and C4. The attack occurs at the C3 (or C4) position, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Re-aromatization

A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the newly added nitro group. This restores the aromaticity of the thiophene ring, yielding the final product, this compound.

Reaction Mechanism Overview

Caption: The mechanism of electrophilic nitration of 2,5-dibromothiophene.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and safety. Each step includes a rationale to ensure the procedure is self-validating and adaptable.

Materials and Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 2,5-Dibromothiophene | C₄H₂Br₂S | 241.93 | Light yellow liquid | 3141-27-3 |

| Nitric Acid (conc.) | HNO₃ | 63.01 | Colorless liquid | 7697-37-2 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Colorless, oily liquid | 7664-93-9 |

| This compound | C₄HBr₂NO₂S | 286.93 | Solid | 2160-51-2 |

Data sourced from PubChem and Sigma-Aldrich.

Step-by-Step Synthesis

CAUTION: This reaction is highly exothermic and involves corrosive, toxic materials. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Acid Mixture Preparation (The Nitrating Medium):

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine concentrated sulfuric acid (e.g., 25 mL).

-

Rationale: Sulfuric acid serves as the solvent and the catalyst for generating the nitronium ion.

-

Cool the flask in an ice/salt bath to 0-5 °C. This is a critical control point to manage the exothermicity of the subsequent steps.

-

-

Substrate Dissolution:

-

Slowly add 2,5-dibromothiophene (e.g., 0.05 mol) to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C.

-

Rationale: The bromine atoms deactivate the ring, making it less prone to polymerization in strong acid than unsubstituted thiophene, but careful temperature control is still paramount.

-

-

Nitration (The Core Reaction):

-

Slowly, dropwise, add concentrated nitric acid (e.g., 0.05 mol, 1 equivalent) via the dropping funnel to the reaction mixture.

-

CRITICAL: Maintain the internal temperature strictly between 0-5 °C throughout the addition. A rapid temperature increase indicates a runaway reaction.

-

Rationale: The slow addition of the limiting reagent (nitric acid) ensures that the nitronium ion concentration remains low and the heat generated can be effectively dissipated by the cooling bath. This minimizes the formation of dinitrated byproducts.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation (Product Quenching):

-

Fill a large beaker with a substantial amount of crushed ice (e.g., 500 g).

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

-

Rationale: This step quenches the reaction by diluting the acid and precipitating the water-insoluble organic product. The large volume of ice absorbs the significant heat of dilution of sulfuric acid.

-

A solid precipitate (the crude product) should form. Allow the ice to melt completely.

-

-

Purification:

-

Collect the crude solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

-

Wash the cake with a small amount of cold methanol or ethanol to remove more soluble impurities.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to obtain the purified this compound as a crystalline solid.

-

Rationale: Recrystallization is a powerful purification technique that separates the desired product from impurities based on differences in solubility.

-

Experimental Workflow Diagram

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,5-Dibromo-3-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-nitrothiophene is a substituted thiophene ring, a heterocyclic compound widely recognized as a privileged scaffold in medicinal chemistry and materials science. The unique electronic properties and substitution pattern of this molecule make it a valuable intermediate in the synthesis of novel bioactive compounds and organic electronic materials. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and draws upon spectral data from closely related analogues to provide a robust and scientifically grounded prediction. This approach not only offers a valuable reference for the characterization of this compound but also serves as an educational framework for spectral interpretation of similarly substituted heteroaromatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting a single resonance corresponding to the sole proton on the thiophene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.50 - 7.80 | Singlet (s) |

Analysis and Rationale:

The thiophene ring proton at the C-4 position is the only proton present in the molecule. Its chemical shift is influenced by several factors:

-

Deshielding by the Aromatic Ring: The inherent aromaticity of the thiophene ring deshields the ring protons, causing them to resonate at a relatively high chemical shift.

-

Inductive Effect of Bromine: The two bromine atoms at positions 2 and 5 are electronegative and exert a deshielding inductive effect, further shifting the H-4 resonance downfield.

-

Anisotropic Effect of the Nitro Group: The nitro group at the C-3 position is a strong electron-withdrawing group. Its anisotropic effect can either shield or deshield the adjacent proton depending on its orientation relative to the magnetic field. In this case, a significant deshielding effect is anticipated.

Considering these factors and comparing with the known chemical shift of the proton in 2,5-dibromothiophene (approximately 6.8 ppm), the strong electron-withdrawing nature of the nitro group at the adjacent C-3 position is expected to cause a substantial downfield shift into the 7.50 - 7.80 ppm range. Since there are no adjacent protons, the signal will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, one for each of the carbon atoms in the thiophene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 115 - 125 |

| C-3 | 145 - 155 |

| C-4 | 128 - 135 |

| C-5 | 110 - 120 |

Analysis and Rationale:

The chemical shifts of the carbon atoms are determined by the electronic environment created by the substituents:

-

C-2 and C-5 (Carbons bonded to Bromine): The direct attachment of bromine atoms causes a significant upfield shift due to the "heavy atom effect," which is partially counteracted by bromine's electronegativity. The chemical shifts for carbons attached to bromine in brominated thiophenes typically fall in the 110-125 ppm range.

-

C-3 (Carbon bonded to the Nitro Group): The nitro group is strongly electron-withdrawing, leading to a significant deshielding of the attached carbon atom. This will result in a downfield shift, placing the C-3 resonance in the 145-155 ppm region.

-

C-4 (Carbon bonded to Hydrogen): This carbon is influenced by the adjacent electron-withdrawing nitro group and the bromine atom at C-5. Its chemical shift is expected to be in the aromatic region, predicted to be between 128 and 135 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR spectra of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is an issue.[1]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also lock onto the deuterium signal of the solvent.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

2. Spectrometer Setup and Calibration:

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds will allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width of approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

5. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

-

Phasing: Manually phase the spectra to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: For the ¹H spectrum, integrate the signal to confirm the presence of a single proton.

Visualization of Key Structural Features and NMR Logic

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This in-depth technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental NMR principles and comparative data from analogous structures. The provided detailed experimental protocol offers a robust framework for researchers to acquire high-quality, verifiable NMR data. While the spectral information presented herein is predictive, it serves as a strong foundation for the initial identification and characterization of this important synthetic intermediate. Experimental verification remains the gold standard, and it is hoped that this guide will facilitate and inform such future work in the fields of drug discovery and materials science.

References

Chemical structure and IUPAC name of 2,5-Dibromo-3-nitrothiophene

An In-Depth Technical Guide to 2,5-Dibromo-3-nitrothiophene: Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its strategic arrangement of two bromine atoms and an electron-withdrawing nitro group on a thiophene core provides multiple reactive sites, enabling the construction of complex molecular architectures. For researchers in materials science and drug discovery, this reagent is a key intermediate for synthesizing conjugated polymers, organic electronics, and a wide range of pharmacologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, characteristic reactivity in cross-coupling reactions, and applications, providing field-proven insights for its effective utilization in the laboratory.

Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. The structure of this compound is defined by a five-membered thiophene ring substituted at the C2 and C5 positions with bromine atoms and at the C3 position with a nitro group.

The IUPAC name for this compound is This compound [1]. Its key properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 2160-51-2 | PubChem[1] |

| Molecular Formula | C₄HBr₂NO₂S | PubChem[1] |

| Molecular Weight | 286.93 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(SC(=C1--INVALID-LINK--[O-])Br)Br | PubChem[1] |

| InChI Key | HYJLCFYMHSSKHD-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (Typical) | N/A |

| XLogP3 | 3.5 | PubChem[1] |

Synthesis of this compound

The most common and direct method for preparing this compound is through the electrophilic nitration of 2,5-dibromothiophene[2]. The thiophene ring is electron-rich and susceptible to electrophilic substitution; however, the reaction must be carefully controlled to achieve mono-nitration at the desired position and avoid the formation of dinitro byproducts[3].

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid (or fuming sulfuric acid) is used. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically below 30°C) using an ice bath is critical. This precaution minimizes the rate of side reactions, such as oxidation of the thiophene ring and the formation of the thermodynamically stable, but often undesired, 2,5-dibromo-3,4-dinitrothiophene isomer[3].

-

Work-up: The reaction mixture is quenched by pouring it onto ice. This serves two purposes: it immediately stops the reaction by diluting the acid and lowering the temperature, and it precipitates the solid organic product, which is insoluble in the aqueous medium.

Detailed Experimental Protocol: Nitration of 2,5-Dibromothiophene

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,5-dibromothiophene (1 equivalent) to a pre-cooled (0-5°C) mixture of concentrated sulfuric acid.

-

Addition of Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid (1.0-1.2 equivalents) and concentrated sulfuric acid dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-25°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane to yield this compound as a solid.

Reactivity and Key Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki and Stille cross-coupling reactions, which are cornerstone methods for C-C bond formation[4]. These reactions allow for the selective substitution of one or both bromine atoms.

Expertise Insight: The C5-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C2-Br bond. This regioselectivity is attributed to the electronic influence of the adjacent nitro group at the C3 position, which makes the C2 carbon more electron-deficient and the C2-Br bond stronger and less reactive[5]. This allows for selective mono-arylation at the C5 position under controlled conditions[6][7].

The Suzuki reaction couples an organoboron reagent (boronic acid or ester) with an organohalide[5]. It is widely favored due to the stability and low toxicity of the boron reagents and the generally high yields[8]. Thiophene derivatives synthesized via this method have shown potential as antibacterial and anti-tumor agents[9].

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 mmol), the desired arylboronic acid (1.1 mmol for mono-coupling, 2.5 mmol for double-coupling), and a base such as K₃PO₄ (3-4 mmol)[9].

-

Catalyst: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).

-

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio)[6].

-

Reaction: Heat the reaction mixture with stirring (e.g., at 90°C) for 12-24 hours, monitoring by TLC[9].

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Stille reaction pairs an organohalide with an organotin (stannane) reagent[4]. A key advantage is its tolerance for a vast array of functional groups, including esters and nitro groups, making it highly reliable for complex molecule synthesis[10][11]. However, the primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts after the reaction[4][12].

Caption: Catalytic cycle of the Stille cross-coupling reaction.

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 eq) in a dry, degassed solvent like DMF or toluene.

-

Additives: Add any co-catalysts or additives, such as CuI (0.1 eq) and LiCl (3-5 eq), which can accelerate the transmetalation step[12].

-

Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%).

-

Stannane: Add the organostannane reagent (e.g., tributyl(aryl)tin) (1.1-1.5 eq) and purge the mixture with inert gas.

-

Reaction: Heat the solution (e.g., 40-80°C) until the starting material is consumed as monitored by TLC[12].

-

Work-up: Cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of KF or NH₄OH to remove tin byproducts[12].

-

Purification: Dry the organic phase and concentrate. Purify the residue by column chromatography.

Applications in Drug Development and Materials Science

The derivatives of this compound are of significant interest to medicinal chemists and materials scientists.

-

Drug Discovery: Nitroaromatic compounds are a crucial class of molecules with a wide range of biological activities and are used as drugs[13]. The thiophene scaffold is a "privileged structure" in drug design[14]. By using the cross-coupling methods described, the dibromo-nitrothiophene core can be elaborated into complex molecules. For instance, subsequent reduction of the nitro group to an amine allows for the synthesis of amides, ureas, and other functionalities common in pharmacologically active compounds, including kinase inhibitors and antibacterial agents[3][14].

-

Materials Science: Thiophene-based oligomers and polymers are central to the field of organic electronics. The polymerization of substituted thiophenes, often initiated from dibrominated monomers, leads to conjugated polymers like poly(3-alkylthiophene)s, which are used in organic photovoltaics (solar cells) and thin-film transistors[2][15]. The nitro group can be used to tune the electronic properties of the resulting material or as a precursor to other functional groups.

Safety and Handling

As a halogenated nitroaromatic compound, this compound and its precursors require careful handling.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[16][17].

-

Hazards: While specific data for this exact compound is limited, related compounds like 2,5-dibromothiophene are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[16]. Nitro-containing compounds should be treated as potentially toxic.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents[16][17].

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Due to the toxicity of reagents like organotins used in Stille couplings, special care must be taken with waste streams[4].

Conclusion

This compound is a powerful and versatile intermediate for chemical synthesis. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, combined with the potential for further modification of the nitro group, provides a reliable pathway to a diverse range of high-value compounds. For researchers in drug development and materials science, a solid understanding of its synthesis, handling, and reaction protocols is essential for leveraging its full potential in creating novel and functional molecules.

References

- 1. This compound | C4HBr2NO2S | CID 4961895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-二溴噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Stille Coupling | NROChemistry [nrochemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. jocpr.com [jocpr.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Navigating the Synthetic Potential of 2,5-Dibromo-3-nitrothiophene: An In-depth Technical Guide

Abstract

2,5-Dibromo-3-nitrothiophene is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The strategic placement of two bromine atoms and a potent electron-withdrawing nitro group on the thiophene ring imparts a unique and exploitable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this molecule, focusing on nucleophilic aromatic substitution (SNAr), selective reduction of the nitro moiety, and palladium-catalyzed cross-coupling reactions. By delving into the causality behind experimental choices and providing validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness the synthetic potential of this compound.

Introduction: The Strategic Importance of this compound

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its electronic properties and ability to engage in a wide range of biological interactions.[1] The value of this compound as a synthetic intermediate lies in the orthogonal reactivity of its substituents. The nitro group profoundly influences the electronic landscape of the thiophene ring, activating it for specific transformations. Concurrently, the two bromine atoms at the C2 and C5 positions serve as versatile handles for the introduction of molecular complexity through various cross-coupling methodologies.

The electron-withdrawing nature of the nitro group deactivates the thiophene ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic attack. Furthermore, this group can be chemically reduced to an amine, providing a pathway to a different class of derivatives with altered electronic and steric properties. This guide will systematically dissect these reactivity patterns, offering both mechanistic understanding and practical, field-proven protocols.

Synthesis of the Core Scaffold

The preparation of this compound is typically achieved in a two-step sequence starting from thiophene. The initial step involves the selective dibromination at the electron-rich α-positions (C2 and C5), followed by a controlled nitration.

Step 1: Synthesis of 2,5-Dibromothiophene

The direct bromination of thiophene using N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a highly efficient method for producing 2,5-dibromothiophene.[2] The reaction proceeds readily due to the high reactivity of the α-positions of the thiophene ring towards electrophilic substitution.

Experimental Protocol: Synthesis of 2,5-Dibromothiophene

| Reagent/Solvent | Molar Eq. | Notes |

| Thiophene | 1.0 | Starting material |

| N-Bromosuccinimide (NBS) | 2.05 | Slightly in excess to ensure complete dibromination |

| N,N-Dimethylformamide (DMF) | - | Solvent |

Procedure:

-

In a round-bottom flask protected from light, dissolve thiophene in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NBS in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dibromothiophene, which can be purified by distillation.

Step 2: Nitration of 2,5-Dibromothiophene

The introduction of a single nitro group at the C3 position requires careful control of nitrating conditions to avoid the formation of dinitrated byproducts. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | Notes |

| 2,5-Dibromothiophene | 1.0 | Starting material |

| Conc. Sulfuric Acid | - | Solvent and catalyst |

| Conc. Nitric Acid | 1.1 | Nitrating agent |

Procedure:

-

To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add 2,5-dibromothiophene with stirring.

-

Maintain the temperature at 0 °C and add concentrated nitric acid dropwise.

-

Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to afford pure this compound.

Reactivity of the Nitro Group and Adjacent Positions

The powerful electron-withdrawing capacity of the nitro group is the primary driver of the molecule's reactivity, particularly in nucleophilic aromatic substitution and the chemical transformation of the nitro group itself.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the C3 position, along with the inherent electron-withdrawing nature of the sulfur atom in the thiophene ring, activates the C2- and C5-bromo positions for nucleophilic aromatic substitution. However, the bromine at the C2 position, being ortho to the nitro group, is significantly more activated towards nucleophilic attack than the bromine at the C5 position, which is in a meta-like relationship. Kinetic studies on the related 2-bromo-3-nitrothiophene have shown that it readily undergoes SNAr with various amines.[3]

Experimental Protocol: General Procedure for SNAr with Amines

| Reagent/Solvent | Molar Eq. | Notes |

| This compound | 1.0 | Substrate |

| Amine (primary or secondary) | 1.2 - 2.0 | Nucleophile |

| Base (e.g., K₂CO₃, Et₃N) | 2.0 - 3.0 | Acid scavenger |

| Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) | - | Solvent |

Procedure:

-

In a sealed tube or round-bottom flask, combine this compound, the amine, and the base.

-

Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is a pivotal transformation, as it dramatically alters the electronic properties of the thiophene ring and provides a new site for functionalization. This reduction can be achieved using various methods, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups.[4][5] For substrates containing bromine atoms, which can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions, methods like reduction with metals in acidic media are often preferred.[6]

A procedure analogous to the reduction of 2,5-dibromo-3,4-dinitrothiophene using tin metal in hydrochloric acid is highly effective.[7]

Experimental Protocol: Reduction to 3-Amino-2,5-dibromothiophene

| Reagent/Solvent | Molar Eq. | Notes |

| This compound | 1.0 | Substrate |

| Tin (Sn) metal powder | ~5.0 | Reducing agent |

| Concentrated Hydrochloric Acid (HCl) | - | Acidic medium |

| Sodium Hydroxide (NaOH) solution | - | For workup |

| Ethyl Acetate (EtOAc) | - | Extraction solvent |

Procedure:

-

Suspend this compound in concentrated HCl and cool the mixture in an ice bath.

-

Slowly add tin powder in portions, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture vigorously under an inert atmosphere until the starting material is consumed (as monitored by TLC).

-

Carefully basify the reaction mixture with a cold aqueous solution of NaOH to a pH > 10.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-amino-2,5-dibromothiophene can be purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms at the C2 and C5 positions are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. A key aspect of these reactions is the regioselectivity, which is dictated by the electronic and steric environment of the two bromine atoms.

Regioselectivity in Cross-Coupling

In 3-substituted-2,5-dibromothiophenes, the bromine at the C5 position is generally more reactive towards oxidative addition to a Pd(0) catalyst than the bromine at the C2 position.[3][8][9] This is attributed to the C5 position being less sterically hindered and electronically distinct. The strong electron-withdrawing nitro group at C3 is expected to further differentiate the two positions, although its electronic influence on the ortho C2 and meta-like C5 positions can be complex. However, based on extensive literature on similar systems, selective mono-functionalization at the C5 position is the anticipated outcome under controlled conditions (e.g., using one equivalent of the coupling partner).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the thiophene core and various aryl or vinyl boronic acids or esters.[10]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

| Reagent/Solvent | Molar Eq. | Notes |

| This compound | 1.0 | Substrate |

| Arylboronic Acid | 1.0 - 1.1 | Coupling partner for mono-coupling |

| Pd Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | Catalyst |

| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 | Activates boronic acid |

| Solvent (e.g., 1,4-Dioxane/H₂O) | - | Solvent system |

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS indicates completion.

-

Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography to isolate the 2-bromo-5-aryl-3-nitrothiophene product.

Stille Coupling

The Stille coupling offers an alternative for C-C bond formation, utilizing organostannane reagents.[11] These reagents are often tolerant of a wide range of functional groups, making them suitable for use with the nitro-functionalized thiophene.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method, coupling the aryl bromide with a primary or secondary amine.[2][12] Similar to the Suzuki coupling, this reaction is expected to proceed with high regioselectivity at the C5 position.

Reactivity of the C4-H Bond

The lone proton at the C4 position of this compound is highly acidic due to the inductive effects of the adjacent nitro group and the two bromine atoms. This acidity makes the C4 position susceptible to deprotonation by a strong base, such as an organolithium reagent, creating a nucleophilic center for subsequent reaction with an electrophile. This provides a powerful, alternative strategy for functionalization that is orthogonal to the palladium-catalyzed cross-coupling of the C-Br bonds. Care must be taken, however, as organolithium reagents can also engage in halogen-lithium exchange with the C-Br bonds.[13] The reaction outcome is often dependent on the specific organolithium reagent used, the temperature, and the nature of the electrophilic trap.

Conclusion

This compound is a richly functionalized building block with a predictable yet versatile reactivity profile. The electron-withdrawing nitro group serves as a powerful control element, directing nucleophilic aromatic substitution to the C2 position and activating the C4 proton for deprotonation. Conversely, the bromine atoms, particularly at the less-hindered C5 position, are prime sites for palladium-catalyzed cross-coupling reactions. The nitro group itself can be readily reduced to an amine, fundamentally altering the electronic character of the molecule and opening up new avenues for derivatization. By understanding these distinct modes of reactivity, researchers can strategically and selectively functionalize each position on the thiophene ring, making this compound an invaluable tool in the synthesis of complex molecular targets for drug discovery and materials science.

References

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. nbinno.com [nbinno.com]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives [beilstein-journals.org]

- 12. ossila.com [ossila.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 2,5-Dibromo-3-nitrothiophene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 2,5-Dibromo-3-nitrothiophene is a highly functionalized heterocyclic compound of significant interest in materials science and medicinal chemistry. Its unique electronic structure, governed by the interplay between the electron-donating thiophene ring and potent electron-withdrawing nitro and bromo substituents, makes it a versatile building block for novel organic semiconductors and pharmacologically active molecules. This guide provides a comprehensive analysis of its core electronic properties, experimental characterization protocols, and reactivity, offering a foundational understanding for its application in advanced research and development.

Introduction: The Significance of a Highly Functionalized Thiophene Core

Thiophene and its derivatives are fundamental components in the development of conjugated polymers and small molecules for organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Their utility stems from the electron-rich nature of the sulfur-containing five-membered ring. The strategic placement of electron-withdrawing and electron-donating groups allows for precise tuning of the frontier molecular orbital (HOMO-LUMO) energy levels, which in turn dictates the material's optical and electronic properties, such as the band gap.[1]

This compound stands out as a particularly valuable synthon. The two bromine atoms at the 2- and 5-positions serve as reactive handles for carbon-carbon bond formation via cross-coupling reactions, while the powerful electron-withdrawing nitro group at the 3-position profoundly modulates the electron density of the thiophene ring. This pre-functionalization allows for the synthesis of complex, electron-deficient systems with tailored properties.[2] Understanding the intrinsic electronic landscape of this molecule is therefore paramount to predicting its behavior and designing next-generation materials.

Molecular Structure and Electronic Influence

The electronic character of this compound is a direct consequence of its molecular architecture. The central thiophene ring is flanked by two bromine atoms and substituted with a nitro group, leading to a significant polarization of the molecule.

Inductive and Resonance Effects

The electronic properties are dominated by two primary factors:

-

Inductive Effects (-I): The highly electronegative nitro group and bromine atoms exert a strong electron-withdrawing inductive effect. This pulls electron density away from the thiophene ring through the sigma bonds, rendering the ring electron-deficient.

-

Resonance Effects (-M): The nitro group also exerts a powerful electron-withdrawing resonance (mesomeric) effect by delocalizing the pi-electrons of the thiophene ring onto its oxygen atoms. This effect is most pronounced at the positions ortho and para to the nitro group.

These combined effects significantly lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Caption: Dominant electronic effects in this compound.

Frontier Molecular Orbitals and Reactivity

A hard molecule is characterized by a large HOMO-LUMO gap, indicating high kinetic stability, whereas a soft molecule has a small gap.[5] The strong electron-withdrawing nature of the substituents in this compound is expected to significantly lower the HOMO-LUMO gap compared to unsubstituted thiophene, making it more reactive and shifting its absorption spectrum.

Table 1: Predicted Quantum Chemical Parameters (Illustrative)

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| EHOMO | Lowered (e.g., < -6.0 eV) | Reduced electron-donating ability; higher ionization potential. |

| ELUMO | Significantly Lowered | Increased electron-accepting ability; higher electron affinity. |

| HOMO-LUMO Gap (ΔE) | Reduced | Indicates higher reactivity and a red-shift in UV-Vis absorption.[5] |

| Electronegativity (χ) | High | Reflects the molecule's ability to attract electrons.[6] |

| Chemical Hardness (η) | Low | A smaller HOMO-LUMO gap correlates with lower hardness (i.e., higher reactivity).[5][6] |

Note: These are illustrative values based on trends observed in similar substituted thiophenes. Actual values would require specific DFT calculations.

The distribution of these orbitals is also critical. Typically, for such substituted thiophenes:

-

The HOMO is primarily localized on the thiophene ring, particularly involving the sulfur atom's p-orbitals.

-

The LUMO is expected to be heavily localized on the electron-deficient nitrothiophene moiety, indicating that this is the most likely site for nucleophilic attack or electron injection.

Experimental Characterization

A multi-faceted approach is required to experimentally validate the electronic properties of this compound.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of a molecule and estimate its HOMO and LUMO energy levels.[1] By measuring the onset potentials for oxidation (E_ox) and reduction (E_red), one can approximate the orbital energies.

Core Principle: The oxidation potential relates to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained when an electron is added to the LUMO.

-

Preparation of Solution:

-

Dissolve 1-5 mM of this compound in a suitable anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity. TBAPF₆ is chosen for its wide electrochemical window and good solubility.[7]

-

-

Electrochemical Cell Setup:

-

Use a standard three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Ag/AgCl or a Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire.

-

-

-

Measurement:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Perform a cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive limit to observe oxidation, then reversing to a negative limit to observe reduction. A typical scan rate is 50-100 mV/s.[8]

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Estimate the HOMO and LUMO levels using empirical formulas relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard:

-

HOMO (eV) = -e [E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -e [E_red (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap is calculated as E_gap = |LUMO - HOMO|.

-

Caption: Standard experimental workflow for Cyclic Voltammetry.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: This technique measures electronic transitions, primarily the HOMO-to-LUMO transition. Due to the extended conjugation and strong withdrawing groups, this compound is expected to show an absorption maximum (λ_max) at a longer wavelength compared to unsubstituted 2,5-dibromothiophene. The optical band gap can be estimated from the onset of the absorption edge (λ_onset) using the formula: E_gap (eV) = 1240 / λ_onset (nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure. The chemical shifts are heavily influenced by the electronic environment. The single proton on the thiophene ring is expected to be significantly downfield (higher ppm) due to the strong deshielding effects of the adjacent nitro group and the overall electron-deficient nature of the ring.

Reactivity and Synthetic Applications

The electronic properties of this compound directly dictate its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9][10]

-

Reactivity of C-Br Bonds: The bromine atoms at the 2- and 5-positions are excellent leaving groups for such reactions. The C2 position in thiophenes is generally more electron-deficient and reactive than the C3 position.[11] In this molecule, both C2 and C5 are activated. However, regioselectivity can often be achieved by controlling reaction conditions. Studies on similar molecules like 2,5-dibromo-3-hexylthiophene have shown that coupling often occurs preferentially at the C5 position.[12][13]

-

Role of the Nitro Group: The electron-withdrawing nitro group further activates the C-Br bonds toward oxidative addition, the rate-determining step in many cross-coupling cycles. This enhanced reactivity allows for coupling reactions to proceed under milder conditions than might be required for less activated dibromothiophenes.

This makes this compound an ideal starting material for synthesizing a wide array of derivatives where the bromine atoms are replaced with aryl, vinyl, or other functional groups, enabling the construction of complex conjugated systems.[14]

Conclusion

This compound is a molecule defined by a highly polarized electronic structure. The synergistic electron-withdrawing effects of the nitro and bromo substituents create an electron-deficient thiophene core with lowered HOMO and LUMO energy levels. This unique electronic profile not only makes it an intriguing subject for fundamental study but also confers upon it significant reactivity as a building block in organic synthesis. Its activated C-Br bonds are primed for cross-coupling reactions, providing a clear pathway for the creation of advanced materials for organic electronics and complex molecules for pharmaceutical research. A thorough understanding of its electronic properties through both computational and experimental methods is the key to unlocking its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]

- 6. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. electrochemsci.org [electrochemsci.org]

- 8. researchgate.net [researchgate.net]

- 9. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace-test.anu.edu.au [dspace-test.anu.edu.au]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dibromo-3-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a cornerstone of innovation. Among the vast array of building blocks available to the modern chemist, halogenated and nitrated heterocyclic compounds play a pivotal role. 2,5-Dibromo-3-nitrothiophene, a trifunctionalized thiophene ring, offers a versatile scaffold for the construction of complex molecular architectures. However, its utility is intrinsically linked to a thorough understanding of its chemical properties and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, ensuring that its potential can be harnessed while minimizing risk.

Hazard Identification and Risk Assessment: Understanding the Moiety

Based on data for similar compounds, this compound is anticipated to be harmful if swallowed[1]. It is also expected to cause skin and serious eye irritation[2][3]. Furthermore, it may cause respiratory irritation[2][3].

GHS Hazard Classifications (Inferred from Analogs):

-

Acute Toxicity, Oral (Category 4)[4]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system[2][3]

The nitro group, an electron-withdrawing moiety, can enhance the reactivity of the compound and may contribute to its toxicological profile. The bromine atoms, while providing synthetic handles, also increase the molecular weight and can influence its metabolic fate.

Physical and Chemical Properties: A Data-Driven Approach

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing appropriate experimental conditions and for understanding its behavior in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₄HBr₂NO₂S | PubChem[5] |

| Molecular Weight | 286.93 g/mol | PubChem[5] |

| Melting Point | 60-61°C | Chemsrc[6] |

| Boiling Point | 271.7°C at 760 mmHg | Chemsrc[6] |

| Flash Point | 118°C | Chemsrc[6] |

| Density | 2.33 g/cm³ | Chemsrc[6] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential for skin, eye, and respiratory irritation, a stringent approach to exposure control is paramount. The following engineering controls and PPE are mandatory when handling this compound.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. The fume hood provides critical protection against the inhalation of any dust or vapors and contains any potential spills.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is the final and most personal line of defense. The following should be worn at all times when handling the compound:

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

-

Skin Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound. A lab coat is also required to protect against skin contact.[2][7]

-

Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

The logical workflow for donning and doffing PPE is critical to prevent cross-contamination and is illustrated in the diagram below.

References

- 1. This compound | 2160-51-2 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. aksci.com [aksci.com]

- 4. 2,5-Dibromo-3,4-dinitrothiophene 99 GC 52431-30-8 [sigmaaldrich.com]

- 5. This compound | C4HBr2NO2S | CID 4961895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:2160-51-2 | Chemsrc [chemsrc.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Strategic Suzuki Coupling of 2,5-Dibromo-3-nitrothiophene for Advanced Synthesis

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the landscape of pharmaceutical and materials science research, functionalized thiophenes are indispensable structural motifs. 2,5-Dibromo-3-nitrothiophene, in particular, represents a highly versatile building block, primed for strategic C-C bond formation through cross-coupling methodologies. The presence of two distinct bromine atoms, activated by the strongly electron-withdrawing nitro group, opens avenues for sequential and selective functionalization. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly adopted method for this purpose, valued for its mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[1][2][3][4]

This application note provides a comprehensive protocol for the Suzuki coupling reaction of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and discuss critical parameters for achieving high yields and selectivity. This guide is intended for researchers and scientists engaged in organic synthesis and drug development, providing them with the foundational knowledge and practical insights to effectively utilize this powerful synthetic transformation.

Mechanistic Rationale: A Palladium-Catalyzed Dance of Molecules

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction.[3] The electron-withdrawing nitro group is expected to activate both C-Br bonds towards oxidative addition. However, in substituted dibromothiophenes, regioselectivity is often observed, with the C5 position being more reactive.[6][7]

-

Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][8][9][10] The choice of base is critical and can significantly influence the reaction's efficiency.[9]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3][5]

Visualizing the Catalytic Cycle

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. mt.com [mt.com]

- 3. byjus.com [byjus.com]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Reduction of 2,5-Dibromo-3-nitrothiophene to 3-Amino-2,5-dibromothiophene

<

Abstract

The transformation of 2,5-dibromo-3-nitrothiophene to 3-amino-2,5-dibromothiophene is a critical step in the synthesis of a variety of functionalized thiophene derivatives, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for this specific nitro group reduction. We will delve into the mechanistic underpinnings of various reduction strategies, offer detailed, field-tested protocols, and present a comparative analysis of common methods to aid in the selection of the most appropriate technique for a given application. The protocols are designed to be self-validating, with an emphasis on chemoselectivity, yield, and operational safety.

Introduction: The Significance of 3-Amino-2,5-dibromothiophene

3-Amino-2,5-dibromothiophene serves as a versatile synthetic intermediate. The amino group provides a nucleophilic handle for a wide array of chemical transformations, including acylation, alkylation, and diazotization, enabling the construction of more complex molecular architectures. The bromine atoms at the 2 and 5 positions are ripe for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This trifunctional scaffold is therefore a valuable building block for the synthesis of novel heterocyclic compounds with potential biological activity or unique material properties.[1][2] The successful and efficient synthesis of this key intermediate is paramount for downstream applications.

Mechanistic Considerations and Method Selection

The reduction of an aromatic nitro group to a primary amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[3][4] The choice of reducing agent and reaction conditions is critical to ensure high conversion to the desired amine while avoiding the formation of undesired byproducts such as azoxy or azo compounds. For a substrate like this compound, a key consideration is the potential for dehalogenation, which necessitates the use of chemoselective reduction methods.

Several classes of reagents are commonly employed for the reduction of aromatic nitro compounds:

-

Dissolving Metal Reductions: Metals such as iron, tin, and zinc in acidic media are classical and cost-effective reagents for this transformation.[4][5]

-

Catalytic Hydrogenation: This method utilizes molecular hydrogen in the presence of a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and is often a clean and efficient process.[3][6] However, it can sometimes lead to dehalogenation of aryl halides.

-

Sulfide and Dithionite Reductions: Reagents like sodium sulfide (Na₂S) and sodium dithionite (Na₂S₂O₄) offer mild and chemoselective alternatives, often tolerating sensitive functional groups.[7][8][9][10]

This guide will focus on two robust and widely applicable methods for the synthesis of 3-amino-2,5-dibromothiophene: Tin(II) Chloride Reduction and Iron Powder Reduction . These methods are generally high-yielding, tolerant of the bromine substituents, and can be performed with standard laboratory equipment.

Comparative Overview of Recommended Reduction Methods

For a quick reference, the following table summarizes the key features of the two detailed protocols.

| Feature | Tin(II) Chloride Dihydrate | Iron Powder / Ammonium Chloride |

| Primary Reagent | SnCl₂·2H₂O[11][12] | Fe powder, NH₄Cl[13] |

| Solvent System | Ethanol, Ethyl Acetate[12][14] | Ethanol/Water[4] |

| Reaction Temperature | Reflux | Reflux |

| Typical Reaction Time | 1 - 4 hours | 2 - 6 hours |

| Work-up Complexity | Moderate (requires careful basification to dissolve tin salts)[15] | Simple (filtration of iron oxides) |

| Chemoselectivity | High (preserves aryl bromides)[6][16] | High (preserves aryl bromides)[13] |

| Advantages | Generally faster reaction times. | Inexpensive reagents, environmentally benign metal oxide byproduct. |

| Disadvantages | Work-up can be challenging due to the formation of tin hydroxides.[15] | Longer reaction times may be required. |

Experimental Protocols

Method 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is highly effective for the reduction of aromatic nitro groups in the presence of halogens.[6][16] Tin(II) chloride is a mild reducing agent that generally does not affect aryl bromides.

Reaction Scheme:

Figure 1: Reaction scheme for the reduction of this compound using Tin(II) Chloride.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (absolute)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 50% aqueous sodium hydroxide (NaOH)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of substrate).

-

Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (4.0 - 5.0 eq) portion-wise.[12] The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Quenching and Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture over crushed ice.

-

Slowly add a saturated aqueous solution of sodium bicarbonate or 50% aqueous NaOH with vigorous stirring until the pH of the aqueous layer is basic (pH > 8). Continue adding the base until the white tin salts that initially precipitate redissolve to form a clear solution.[15] This step is crucial to avoid emulsions during extraction.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-amino-2,5-dibromothiophene. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Method 2: Reduction using Iron Powder and Ammonium Chloride

This "Béchamp reduction" modification is a classic, cost-effective, and environmentally friendly method.[4] The use of ammonium chloride creates a buffered acidic environment that facilitates the reduction while being mild enough to preserve the aryl bromide functionalities.[13]

Experimental Workflow:

Figure 2: Step-by-step workflow for the iron-mediated reduction.

Materials:

-

This compound

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Celite® or diatomaceous earth

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Buchner funnel and filter flask

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), iron powder (5.0 - 10.0 eq), and ammonium chloride (4.0 - 5.0 eq).

-

Solvent Addition: Add a mixture of ethanol and water (typically in a ratio of 2:1 to 4:1 v/v) to the flask (approximately 15-20 mL per gram of substrate).

-

Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the hot or warm mixture through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Combine the filtrate and the washings and concentrate under reduced pressure to remove most of the ethanol.

-

To the remaining aqueous residue, add ethyl acetate and water.

-

Transfer to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: After filtering the drying agent, remove the solvent in vacuo to afford the crude product. Further purification can be achieved by column chromatography or recrystallization as needed.

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Reagents: this compound and its amino derivative are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact. Tin(II) chloride is corrosive and can cause burns. Iron powder is flammable.

-

Reactions: The reduction of nitro compounds is an exothermic process.[3] Careful control of the reaction temperature, especially during the addition of reagents, is essential to prevent thermal runaways.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient amount of reducing agent; Insufficient reaction time or temperature; Deactivated catalyst (for hydrogenation). | Add more reducing agent; Increase reaction time or temperature; Use fresh catalyst. |

| Formation of Emulsion during Work-up (SnCl₂ method) | Incomplete dissolution of tin hydroxides. | Add more concentrated base (e.g., 50% NaOH) until the aqueous layer becomes clear.[15] Addition of brine can also help break emulsions. |

| Low Yield | Product loss during work-up; Incomplete reaction; Side reactions (e.g., dehalogenation). | Ensure thorough extraction; Optimize reaction conditions; Choose a more chemoselective reducing agent. |

| Dark, Insoluble Material Formation | Polymerization of the thiophene ring or decomposition of the nitro compound. | Consider a lower reaction temperature, a milder base, or shorter reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[17] |

Conclusion

The reduction of this compound to 3-amino-2,5-dibromothiophene is a fundamental transformation that opens the door to a vast array of synthetically useful thiophene derivatives. Both the tin(II) chloride and iron powder-mediated methods presented here offer reliable and high-yielding pathways to this valuable intermediate. The choice between these methods will depend on factors such as cost, scale, and ease of work-up. By understanding the underlying chemistry and adhering to the detailed protocols, researchers can confidently and safely synthesize 3-amino-2,5-dibromothiophene for their drug discovery and materials science endeavors.

References

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. longdom.org [longdom.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 12. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]

- 13. tandfonline.com [tandfonline.com]

- 14. scispace.com [scispace.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

Application Notes & Protocols: Synthesis of Conjugated Polymers Using 2,5-Dibromo-3-nitrothiophene

Introduction: The Strategic Role of 2,5-Dibromo-3-nitrothiophene in Advanced Polymer Synthesis